
Sakuranetin
Descripción general
Descripción
Sakuranetin is a flavan-on, the 7-methoxy derivative of naringenin . It is found in Polymnia fruticosa and rice, where it acts as a phytoalexin . It is also found in other plants such as Artemisia campestris, Boesenbergia pandurata, Baccharis spp., Betula spp., Juglans spp., and Rhus spp .
Synthesis Analysis
This compound can be synthesized by selective O-acetylation of dihydroquercetin using acetic anhydride . It has also been synthesized from glucose in Escherichia coli cells through an engineered tyrosine biosynthesis pathway . A de novo biosynthesis pathway of this compound was constructed in S. cerevisiae .Molecular Structure Analysis
This compound has a molecular weight of 286.27 (C16H14O5) and consists of two fused rings, A and C, and a phenyl ring B, which is attached to the C ring at the C-2 position . It is characterized by the absence of a double bond between C2-C3 in the C ring, and also by the presence of a 5-hydroxy-7-methoxy substitution pattern in the A ring and a single 4′-hydroxyl group in ring B .Chemical Reactions Analysis
This compound is synthesized from its precursor naringenin in plants . It is the only known phenolic phytoalexin in rice, which is released in response to different abiotic and biotic stresses such as UV-irradiation, jasmonic acid, cupric chloride, L-methionine, and the phytotoxin coronatine .Physical And Chemical Properties Analysis
This compound has a molecular weight of 286.27 (C16H14O5) . It is a flavan-on, the 7-methoxy derivative of naringenin .Aplicaciones Científicas De Investigación
Actividad antiinflamatoria
Sakuranetin ha demostrado propiedades antiinflamatorias, que podrían ser terapéuticas para afecciones como el asma y otras enfermedades inflamatorias .
Efectos antimicrobianos
Los estudios han demostrado que this compound posee efectos antimicrobianos, lo que lo convierte en un posible candidato para el tratamiento de infecciones bacterianas .
Propiedades antitumorales
La investigación indica que this compound puede tener efectos antitumorales, lo que sugiere que su uso en la terapia contra el cáncer podría ser beneficioso .
Efectos antioxidantes
Las capacidades antioxidantes de this compound podrían desempeñar un papel en la protección de las células contra el estrés oxidativo, que está relacionado con diversas enfermedades crónicas .
Efectos neuroprotectores
Se ha informado que this compound tiene propiedades neuroprotectoras, lo que podría ser significativo para el tratamiento de trastornos neurodegenerativos .
Farmacocinética y aplicaciones botánicas
El análisis estereoespecífico de this compound se ha utilizado para comprender sus comportamientos farmacocinéticos y sus aplicaciones en estudios botánicos .
Safety and Hazards
Direcciones Futuras
Sakuranetin’s pharmacokinetics and toxicological properties have been poorly understood, thus warranting further evaluation together with exploring other pharmacological properties such as antidiabetic, neuroprotective, and antinociceptive effects . In vivo studies or clinical investigations can be done for proving its effects as antioxidant and anti-inflammatory, antimelanogenic, and antitumor agent .
Mecanismo De Acción
Sakuranetin (SKN) is a naturally derived 7-O-methylated flavonoid, first identified in the bark of the cherry tree . It has been reported for its diverse pharmacological benefits .
Target of Action
This compound’s primary target is the 3-hydroxyacyl-[acyl-carrier-protein] dehydratase FabZ in Helicobacter pylori . This enzyme plays a crucial role in the fatty acid synthesis pathway, which is essential for the survival and virulence of many bacteria .
Mode of Action
This compound interacts with its target by binding to the active site of the enzyme, potentially inhibiting its function . This interaction can lead to the disruption of the fatty acid synthesis pathway, affecting the survival and virulence of the bacteria .
Biochemical Pathways
This compound is synthesized from its precursor naringenin . It functions as a phytoalexin in plants, released in response to different abiotic and biotic stresses . It undergoes sequential biotransformation, starting from demethylation to naringenin, then aromatic hydroxylation to eriodictyol .
Pharmacokinetics
The pharmacokinetics and toxicological properties of this compound have been poorly understood . Further evaluation is needed to understand its ADME properties and their impact on bioavailability .
Result of Action
This compound has been reported for its diverse pharmacological benefits including antioxidant, anti-inflammatory, antimycobacterial, antiviral, antifungal, antileishmanial, antitrypanosomal, glucose uptake stimulation, neuroprotective, antimelanogenic, and antitumor properties . It also shows antiproliferative activity against human cell lines typical for B16BL6 melanoma, esophageal squamous cell carcinoma (ESCC), and colon cancer (Colo 320) .
Action Environment
This compound’s action can be influenced by environmental factors. For instance, it functions as a phytoalexin in plants, released in response to different abiotic and biotic stresses such as UV-irradiation, jasmonic acid, cupric chloride, L-methionine, and the phytotoxin coronatine . It also prevents pulmonary inflammation induced by air pollution in mice .
Análisis Bioquímico
Biochemical Properties
Sakuranetin is a compound that belongs to dihydroflavonoid . It interacts with various enzymes and proteins in biochemical reactions. For instance, it undergoes sequential biotransformation, starting from demethylation to naringenin, then aromatic hydroxylation to eriodictyol .
Cellular Effects
This compound has been found to have anti-inflammatory activity, anti-tumor, and antimicrobial effects . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been suggested that two OMTs (Os04g0175900 [AK104764] and Os12g0240900 [AB692949]) are candidate proteins for OsNOMT .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and it could also affect metabolic flux or metabolite levels .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Propiedades
IUPAC Name |
5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O5/c1-20-11-6-12(18)16-13(19)8-14(21-15(16)7-11)9-2-4-10(17)5-3-9/h2-7,14,17-18H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJOJDHGQRNZXQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=O)CC(OC2=C1)C3=CC=C(C=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10874774 | |
| Record name | Sakuranetin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10874774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2957-21-3 | |
| Record name | Sakuranetin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407228 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Sakuranetin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10874774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4',5-dihydroxy-7-methoxyflavone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.073 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Sakuranetin exerts its effects through various mechanisms depending on the target. It has been shown to inhibit inflammatory enzymes like iNOS and COX2 in LPS/IFN-γ stimulated macrophages []. Additionally, it can suppress the phosphorylation of signaling molecules like STAT1, JNK, and p38, further contributing to its anti-inflammatory activity []. In the context of antifungal activity, this compound can inhibit (1,3)-β-glucan synthase, an enzyme crucial for fungal cell wall synthesis []. Moreover, in rice plants, this compound acts as a phytoalexin by targeting and reducing the abundance of yeast-like beneficial endosymbionts in brown planthoppers, ultimately reducing insect herbivore damage [, ].
A: this compound's interaction with its targets leads to a variety of downstream effects. For instance, by inhibiting inflammatory enzymes and signaling pathways, this compound can reduce the production of inflammatory cytokines like TNF-α, IL-6, and IL-12 []. This anti-inflammatory activity contributes to its potential therapeutic benefit in conditions like asthma [, ]. Furthermore, its inhibitory effect on (1,3)-β-glucan synthase can disrupt fungal cell wall integrity, ultimately leading to growth inhibition []. In rice plants, the depletion of beneficial endosymbionts in brown planthoppers due to this compound leads to reduced insect performance, thereby protecting the plant from herbivore damage [].
ANone: this compound has the molecular formula C16H14O5 and a molecular weight of 286.28 g/mol.
A: Yes, spectroscopic data, including NMR and MS, has been used to confirm the structure of this compound. Additionally, X-ray diffractometry has been utilized to confirm the structure of a new crystal form of this compound [].
A: While specific information about material compatibility is limited in the provided research, its presence in various plant species suggests natural compatibility with plant tissues [, ]. Further research is necessary to explore its compatibility with other materials. Regarding stability, this compound can undergo detoxification processes in certain fungal species like Rhizoctonia solani. This detoxification primarily involves xylosylation, converting this compound into less toxic metabolites, including this compound-4′-O-β-d-xylopyranoside and naringenin-7-O-β-d-xylopyranoside [].
ANone: this compound itself is not known to exhibit catalytic properties. It functions primarily as an enzyme inhibitor or modulator of biological pathways rather than a catalyst.
A: Yes, molecular docking studies have been conducted to investigate the potential interactions of this compound with target proteins. For instance, in silico analysis provided insights into the binding mode of this compound within CaV1.2 and KCa1.1 channels, suggesting its potential as a vasorelaxant agent [].
A: Research on this compound analogs revealed that methylation of hydroxyl groups in the A-ring or B-ring of similar flavonoids could enhance their antifungal potential. Specifically, Isothis compound, a methylated derivative of naringenin, exhibited higher antifungal activity compared to its parent compound []. These findings suggest that even minor structural modifications can significantly impact this compound's biological activity.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



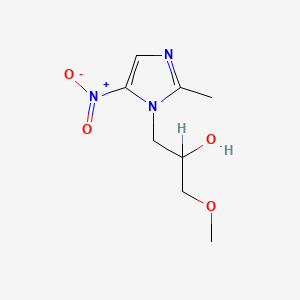
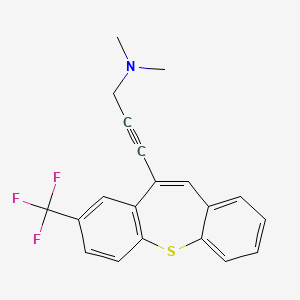

![[4-[(2S)-2-acetamido-3-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S,3R)-2-amino-3-sulfooxybutanoyl]-[(2S)-2-(methylamino)-3-phenylpropanoyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-oxopropyl]phenyl] hydrogen sulfate](/img/structure/B1680665.png)
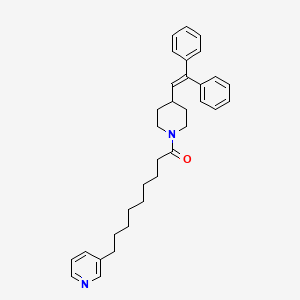
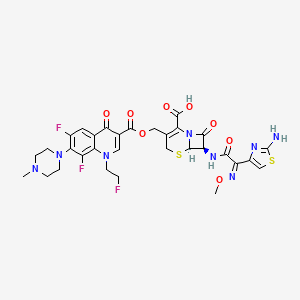
![(6R,7R)-7-[[(2E)-2-(2-Amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[4-(3-carboxy-1-cyclopropyl-6-fluoro-4-oxoquinolin-7-yl)piperazine-1-carbonyl]oxymethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1680669.png)

![(6R,7R)-7-[[(2Z)-2-(2-Amino-1,3-thiazol-4-yl)-2-[1-[2-(3,4-dihydroxybenzoyl)hydrazinyl]-2-methyl-1-oxopropan-2-yl]oxyiminoacetyl]amino]-3-[[4-(3-carboxy-1-cyclopropyl-6-fluoro-4-oxoquinolin-7-yl)piperazin-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1680674.png)

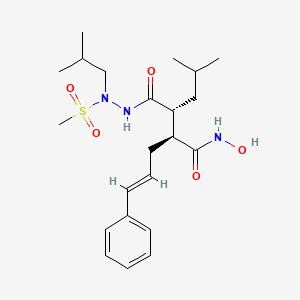

![2-[2-(Tert-butylamino)-1-hydroxyethyl]-7-ethyl-1-benzofuran-4-ol](/img/structure/B1680680.png)
